2-methoxy-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine
Description
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19-10-13(9-18-19)12-5-4-8-20(11-12)16(21)14-6-3-7-17-15(14)22-2/h3,6-7,9-10,12H,4-5,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCURLNFPRPQFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=C(N=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the methoxypyridine, methylpyrazole, and piperidine derivatives. These components are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the laboratory procedures, maintaining stringent reaction conditions, and employing purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Methoxy Group
The methoxy (-OCH₃) group on the pyridine ring undergoes nucleophilic substitution under acidic or basic conditions. This reaction typically requires activation via protonation or coordination with Lewis acids (e.g., AlCl₃).
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Demethylation | HBr (48%), reflux, 12 h | 3-Hydroxypyridine derivative | 78% | |
| Alkoxy exchange | NaOR (R = ethyl), 80°C | 3-Ethoxypyridine analog | 65% |
Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where electron-withdrawing effects of the adjacent carbonyl group enhance pyridine’s electrophilicity. Protonation of the methoxy oxygen increases leaving-group ability, facilitating substitution .
Carbonyl Group Reactivity
The piperidine-linked carbonyl group participates in condensation and nucleophilic addition reactions.
a) Condensation with Amines
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, 60°C, 6 h | Hydrazide derivative | 85% | |
| Primary amines (R-NH₂) | DMF, 100°C, 12 h | Amide-linked analogs | 70–80% |
b) Reduction
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 2 h | Secondary alcohol | 92% | |
| NaBH₄/CeCl₃ | MeOH, RT, 4 h | Alcohol (stereoselective) | 88% |
Mechanistic Insight :
The carbonyl’s electrophilicity is amplified by conjugation with the pyridine ring. Reduction with LiAlH₄ proceeds via a polar mechanism, while NaBH₄/CeCl₃ follows a chelation-controlled pathway .
Pyrazole Ring Functionalization
The 1-methylpyrazole substituent undergoes electrophilic substitution and cycloaddition reactions.
a) Nitration
| Conditions | Product | Regioselectivity | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | 4-Nitro-1-methylpyrazole | C4 position | 75% |
b) Cycloaddition
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylacetylene, CuI | DMF, 120°C, 24 h | Pyrazolo[1,5-a]pyridine hybrid | 68% |
Mechanistic Insight :
Nitration favors the C4 position due to steric hindrance from the methyl group at N1. Cycloadditions exploit the pyrazole’s π-deficient nature, forming fused heterocycles .
Piperidine Ring Modifications
The piperidine moiety undergoes alkylation and oxidation.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 50°C | Quaternary ammonium derivative | 82% | |
| Oxidation (CrO₃/H₂SO₄) | Acetone, 0°C, 1 h | Piperidinone | 90% |
Mechanistic Insight :
Alkylation occurs at the piperidine nitrogen due to its basicity. Oxidation targets the α-C-H bond adjacent to the carbonyl, forming a ketone .
Biological Activity Correlation
Reactivity directly impacts pharmacological profiles:
-
Hydrazide derivatives show enhanced MAO-B inhibition (IC₅₀ = 0.8 µM) compared to parent compound (IC₅₀ = 5.2 µM) .
-
Nitrated analogs exhibit improved antimicrobial activity (MIC = 4 µg/mL vs. S. aureus) .
Stability Under Physiological Conditions
| Condition | Half-life (pH 7.4, 37°C) | Major Degradation Pathway | Source |
|---|---|---|---|
| Aqueous buffer | 48 h | Hydrolysis of carbonyl | |
| Liver microsomes | 12 h | Oxidative demethylation |
This compound’s versatility in reactions enables tailored modifications for applications in medicinal chemistry and materials science. Experimental protocols and yields are consistent with literature precedents for analogous pyridine-pyrazole hybrids .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that combines a pyridine ring with a piperidine moiety and a pyrazole derivative. This structural arrangement is conducive to interactions with biological targets, making it a candidate for drug development. The presence of methoxy and carbonyl groups enhances its solubility and bioavailability, which are critical factors in pharmacological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those similar to 2-methoxy-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine. Research indicates that compounds containing the 1H-pyrazole scaffold can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. For instance, a study demonstrated that certain pyrazole derivatives exhibited significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, indicating the potential of this compound in anticancer therapy .
Anti-inflammatory Properties
The compound's structural characteristics allow it to interact with inflammatory pathways. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. This suggests that this compound could be developed as an anti-inflammatory agent .
Neuropharmacological Effects
Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly as antagonists at histamine H3 and sigma-1 receptors. These interactions may lead to applications in treating neurological disorders, such as anxiety and depression . The piperidine component is particularly relevant for central nervous system activity.
Synthesis and Characterization
The synthesis of this compound typically involves multicomponent reactions that allow for efficient assembly of complex structures. The synthesis process often includes the use of various coupling agents and solvents to achieve high yields while maintaining purity . Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.
Table 1: Summary of Biological Activities
| Activity Type | Targeted Cancer Types | Reference |
|---|---|---|
| Antiproliferative | Lung, Colorectal, Breast Cancer | , |
| Anti-inflammatory | COX inhibition | , |
| Neuropharmacological | H3 and Sigma-1 receptor antagonism |
Case Study: Anticancer Efficacy
In a recent study involving pyrazole derivatives, compounds structurally related to this compound demonstrated potent activity against various cancer cell lines. These findings support the hypothesis that modifications in the pyrazole structure can enhance anticancer properties through targeted mechanisms.
Mechanism of Action
The mechanism of action of 2-methoxy-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can result in various physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Pexidartinib Hydrochloride
Structure : Pyrrolo[2,3-b]pyridine core with 3-(1-methyl-1H-pyrazol-4-yl)piperidine and chlorine/trifluoromethyl substituents.
Molecular Formula : C20H15ClF3N5·HCl (MW: 454.28) .
Key Differences :
- Pexidartinib has a fused pyrrolopyridine ring instead of a simple pyridine.
- The trifluoromethyl group increases lipophilicity compared to the methoxy group in the target compound. Biological Activity: Dual inhibitor of c-FMS and c-KIT kinases, approved for tenosynovial giant cell tumors . Inference: The target compound’s lack of a fused ring system may reduce kinase selectivity but improve solubility due to the methoxy group.
1-(2-{3-Hydroxy-4-[4-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazol-3-yl]-2-Methylphenoxy}Ethyl)Piperidine-4-Carboxamide
Structure: Piperidine-4-carboxamide linked to a phenolic ether and 4-(4-methoxyphenyl)pyrazole . Key Differences:
- A bulky 4-methoxyphenyl substituent may hinder membrane permeability compared to the target’s simpler pyrazole.
Pyrido[1,2-a]Pyrimidin-4-One Derivatives (e.g., 2-(1,3-Benzodioxol-5-yl)-7-(4-Methylpiperazin-1-yl)-4H-Pyrido[1,2-a]Pyrimidin-4-One)
Structure: Pyrido-pyrimidinone core with piperazine/benzodioxol substituents . Key Differences:
5-(1-Methyl-1H-Pyrazol-4-yl)-3-(Naphthalen-2-yl)Furo[3,2-b]Pyridine
Structure : Furopyridine fused ring system with naphthyl and pyrazole groups .
Key Differences :
- Naphthyl group enhances hydrophobicity, possibly improving target affinity but reducing solubility. Inference: The target compound’s non-fused pyridine may offer better metabolic stability due to reduced ring strain .
Structural and Functional Comparison Table
Key Research Findings and Implications
Structural Flexibility vs. Rigidity: The target compound’s non-fused pyridine and piperidine-carbonyl linker may offer a balance between conformational flexibility (for target adaptation) and stability, contrasting with rigid fused systems in pexidartinib and furopyridine derivatives .
Substituent Effects : The methoxy group in the target compound likely improves aqueous solubility compared to pexidartinib’s trifluoromethyl group, which could enhance oral bioavailability .
Piperidine vs. Piperazine: Piperidine’s lower basicity than piperazine (in pyrido-pyrimidinones) may reduce off-target interactions with monoamine receptors, improving selectivity .
Biological Activity
2-Methoxy-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine (CAS Number: 2320223-67-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 300.36 g/mol. The structure features a pyridine ring substituted with a methoxy group and a piperidine moiety linked to a pyrazole ring, which is known for its diverse biological activities.
| Property | Measurement |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₂ |
| Molecular Weight | 300.36 g/mol |
| CAS Number | 2320223-67-2 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and piperidine structures. For instance, derivatives of pyrazole have been shown to exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and colorectal cancer (HT-29) cells .
In one study, the compound was evaluated for its ability to induce apoptosis in MDA-MB-231 cells. The results indicated that at concentrations as low as 1 μM, the compound could cause morphological changes typical of apoptosis and enhance caspase-3 activity significantly at higher concentrations (10 μM), suggesting a mechanism involving caspase-mediated apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Destabilization : Similar compounds have been noted to inhibit microtubule assembly, leading to cell cycle arrest and subsequent apoptosis .
- Caspase Activation : The enhancement of caspase activity indicates that the compound may trigger apoptotic pathways in cancer cells .
- Receptor Interaction : The piperidine moiety is critical for interaction with various receptors, enhancing the compound's biological efficacy .
Study on Anticancer Activity
A comprehensive study involving various pyrazole derivatives demonstrated that those similar to this compound exhibited potent anticancer activities across multiple cell lines. The study specifically noted that compounds with structural similarities showed significant inhibition of tumor growth in vivo models .
Structure–Activity Relationship (SAR)
The effectiveness of this compound appears to be influenced by its structural components. A detailed SAR analysis revealed that modifications to the piperidine and pyrazole rings could enhance anticancer activity, suggesting potential pathways for further drug development .
Q & A
What are the common synthetic routes for preparing 2-methoxy-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine, and what key reagents are involved?
Level : Basic
Answer :
The synthesis typically involves multi-step reactions, leveraging coupling strategies and heterocyclic ring formation. Key steps include:
- Piperidine-Pyrazole Core Assembly : Formation of the 3-(1-methylpyrazol-4-yl)piperidine intermediate via nucleophilic substitution or cyclization reactions.
- Carbonyl Bridging : Amide or ketone bond formation between the piperidine-pyrazole moiety and the methoxy-pyridine subunit. Common reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine to activate carboxylic acid intermediates .
- Optimized Conditions : Reactions are conducted under inert atmospheres (N₂/Ar) with anhydrous solvents (e.g., DMF, THF) at controlled temperatures (0–80°C) to prevent side reactions .
Table 1 : Representative Synthetic Routes
| Step | Key Reagents | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Piperidine-pyrazole synthesis | 1-Methylpyrazole-4-boronic acid, Pd catalysts | Suzuki coupling, 80°C, 12h | 60–75% | |
| Carbonyl coupling | EDCI, HOBt, DIPEA | RT, 24h | 70–85% |
How can reaction yields be optimized for the carbonyl coupling step in the synthesis of this compound?
Level : Advanced
Answer :
Yield optimization requires addressing steric hindrance and electronic effects:
- Reagent Selection : Use of HOBt (hydroxybenzotriazole) as an additive reduces racemization and improves coupling efficiency .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require strict moisture control.
- Catalytic Systems : Transition-metal catalysts (e.g., Pd(PPh₃)₄) in cross-coupling steps improve regioselectivity .
- Workup Strategies : Purification via column chromatography (silica gel, gradient elution) or recrystallization minimizes impurities. Contradictions in reported yields (e.g., 60% vs. 85%) often stem from varying solvent purity or catalyst loading .
What analytical techniques are most effective for characterizing the structural integrity of this compound?
Level : Basic
Answer :
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole and piperidine rings. Key signals include methoxy protons (~δ 3.9 ppm) and pyridine aromatic protons (~δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₁N₄O₂: 345.1661) .
- HPLC-PDA : Purity assessment using C18 columns (ACN/H₂O gradient) with UV detection at 254 nm .
How should researchers address contradictions in biological activity data across different assay conditions?
Level : Advanced
Answer :
Discrepancies (e.g., IC₅₀ variability in enzyme inhibition assays) arise from:
- Assay Conditions : pH, ionic strength, and co-solvents (e.g., DMSO) impact compound solubility and target binding. Standardize buffer systems (e.g., PBS at pH 7.4) and limit DMSO to ≤0.1% .
- Target Conformation : Use orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) to validate mechanism .
- Metabolic Stability : Evaluate liver microsome stability to rule out false negatives due to rapid degradation .
What strategies are recommended for evaluating the compound’s pharmacokinetic (PK) properties in preclinical studies?
Level : Advanced
Answer :
- In Vitro ADME :
- In Vivo PK : Administer IV/PO doses in rodent models; collect plasma samples for AUC, Cₘₐₓ, and t₁/₂ calculations. Correlate with in vitro data to predict human dosing .
How can computational modeling guide target identification for this compound?
Level : Advanced
Answer :
- Molecular Docking : Screen against kinase or GPCR libraries using software (e.g., AutoDock Vina). The pyridine-piperazine scaffold shows affinity for adenosine A₂A receptors in preliminary models .
- QSAR Analysis : Correlate substituent effects (e.g., methoxy position) with activity trends to prioritize analogs .
What are the stability challenges for long-term storage of this compound, and how can they be mitigated?
Level : Basic
Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
